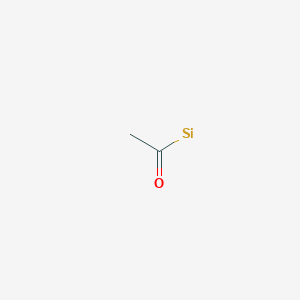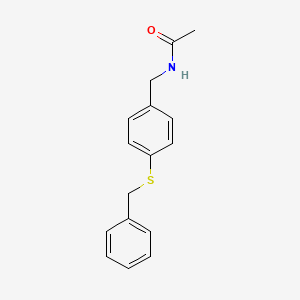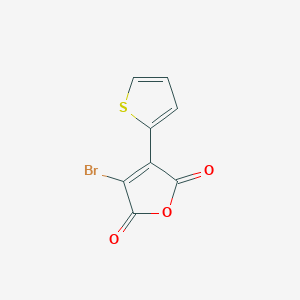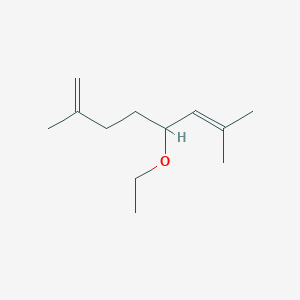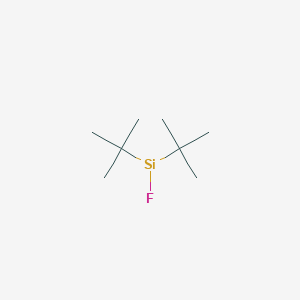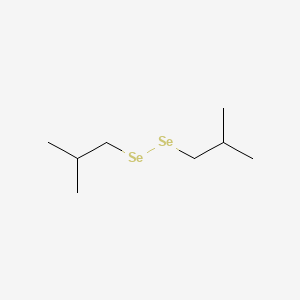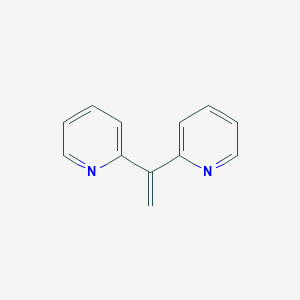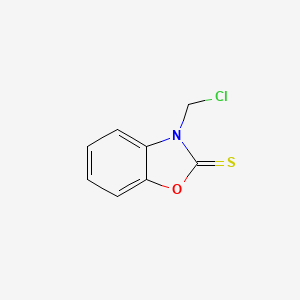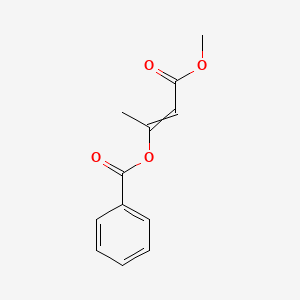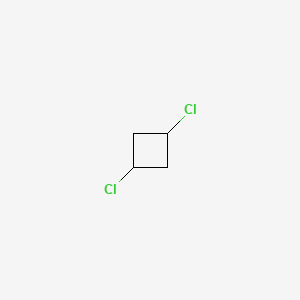
1,3-Dichlorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichlorocyclobutane is an organic compound with the molecular formula C4H6Cl2 It is a member of the cycloalkane family, specifically a cyclobutane ring with two chlorine atoms attached at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichlorocyclobutane can be synthesized through several methods. One common approach involves the chlorination of cyclobutane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) under ultraviolet light or heat to facilitate the substitution reaction. The reaction can be represented as follows:
C4H8+Cl2→C4H6Cl2+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclobutene or other unsaturated compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form cyclobutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of hydroxylated or aminated cyclobutane derivatives.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Applications De Recherche Scientifique
1,3-Dichlorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3-dichlorocyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form unsaturated products. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorocyclobutane: Similar structure but with chlorine atoms at the 1 and 2 positions.
1,4-Dichlorocyclobutane: Chlorine atoms at the 1 and 4 positions.
Cyclobutane: The parent compound without any chlorine substituents.
Uniqueness
1,3-Dichlorocyclobutane is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. The 1,3-substitution pattern allows for distinct reaction pathways and products compared to other dichlorocyclobutane isomers.
Propriétés
Numéro CAS |
55887-82-6 |
|---|---|
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
1,3-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-4(6)2-3/h3-4H,1-2H2 |
Clé InChI |
MEMYAJNODSYPGC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


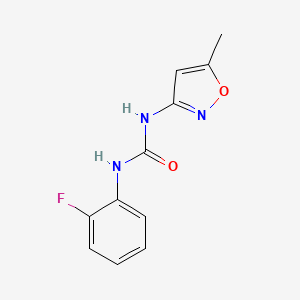
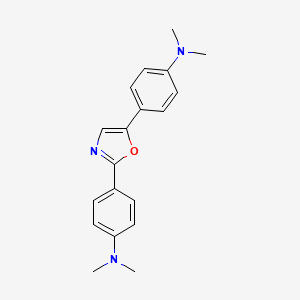
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)

